2,4,6,8-Decatetraenoic acid

描述

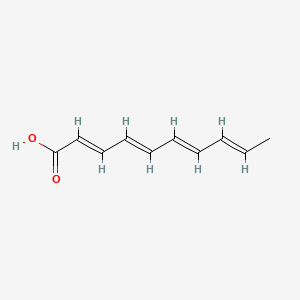

2,4,6,8-Decatetraenoic acid is an organic compound with the molecular formula C₁₀H₁₂O₂ It is a polyunsaturated fatty acid characterized by the presence of four conjugated double bonds

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Decatetraenoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This reaction can be repeated to introduce multiple double bonds into the carbon chain. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources or the chemical synthesis from simpler organic compounds. The extraction process can include the use of organic solvents to isolate the compound from plant or animal tissues. Chemical synthesis on an industrial scale would require optimization of reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions: 2,4,6,8-Decatetraenoic acid can undergo various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: Hydrogenation can reduce the double bonds to form saturated fatty acids.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Catalysts like palladium on carbon or nickel can facilitate hydrogenation reactions.

Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.

Major Products:

Oxidation: Epoxides, diols, or carboxylic acids.

Reduction: Saturated fatty acids.

Substitution: Esters or amides.

科学研究应用

2,4,6,8-Decatetraenoic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying polyunsaturated fatty acids.

Biology: The compound is studied for its role in cell membrane structure and function.

Medicine: Research is ongoing to explore its potential anti-inflammatory and anticancer properties.

Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of other complex organic molecules.

作用机制

The mechanism of action of 2,4,6,8-Decatetraenoic acid involves its interaction with cellular membranes and enzymes. The polyunsaturated nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It can also act as a substrate for enzymes such as lipoxygenases and cyclooxygenases, leading to the formation of bioactive lipid mediators that play roles in inflammation and cell signaling.

相似化合物的比较

Linoleic Acid: Another polyunsaturated fatty acid with two double bonds.

Arachidonic Acid: A polyunsaturated fatty acid with four double bonds, similar to 2,4,6,8-Decatetraenoic acid but with a longer carbon chain.

Eicosapentaenoic Acid: A polyunsaturated fatty acid with five double bonds.

Uniqueness: this compound is unique due to its specific arrangement of four conjugated double bonds, which imparts distinct chemical and biological properties. Its shorter carbon chain compared to other polyunsaturated fatty acids like arachidonic acid makes it a valuable model compound for studying the effects of chain length on fatty acid function.

生物活性

2,4,6,8-Decatetraenoic acid (DTA) is a polyunsaturated fatty acid characterized by its long carbon chain and multiple double bonds. It belongs to the family of omega-3 fatty acids and has garnered attention for its potential biological activities, particularly in the context of cellular metabolism, inflammation, and neuroprotection. This article reviews the current understanding of DTA's biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

DTA is a linear fatty acid with the following structure:

- Chemical Formula : C20H30O2

- Molecular Weight : 302.46 g/mol

The presence of multiple double bonds in its structure allows DTA to participate in various biochemical processes, including membrane fluidity and signaling pathways.

1. Anti-inflammatory Effects

Research indicates that DTA may exert anti-inflammatory effects similar to other polyunsaturated fatty acids (PUFAs). For instance, studies have shown that PUFAs can modulate inflammatory responses by influencing the production of eicosanoids and cytokines. DTA's ability to integrate into cell membranes may alter lipid composition and subsequently affect inflammatory signaling pathways.

Table 1: Comparison of Biological Activities of PUFAs

| Fatty Acid | Anti-inflammatory Properties | Mechanism of Action |

|---|---|---|

| Docosahexaenoic Acid (DHA) | Yes | Modulates eicosanoid synthesis |

| Eicosapentaenoic Acid (EPA) | Yes | Inhibits pro-inflammatory cytokines |

| This compound (DTA) | Potentially | Alters membrane lipid composition |

2. Neuroprotective Effects

DTA has been investigated for its potential neuroprotective properties. Similar to DHA, it may influence neuronal health by promoting synaptic plasticity and reducing oxidative stress. Animal models have demonstrated that dietary supplementation with omega-3 fatty acids can improve cognitive function and reduce neurodegeneration.

Case Study: Neuroprotection in Animal Models

In a study involving mice subjected to oxidative stress conditions, those supplemented with DTA exhibited significantly improved cognitive scores compared to control groups. The mechanism was attributed to enhanced antioxidant defenses and modulation of inflammatory responses in the brain.

3. Metabolism and Incorporation into Cellular Lipids

The incorporation of DTA into cellular lipids is crucial for its biological activity. Research shows that long-chain PUFAs like DTA can be acylated into phospholipids within cell membranes, affecting membrane fluidity and function.

Table 2: Fatty Acid Incorporation into Cell Membranes

| Fatty Acid | Rate of Incorporation (µmol/g protein) | Cell Type |

|---|---|---|

| Docosahexaenoic Acid (DHA) | 1.5 | Neuronal cells |

| Eicosapentaenoic Acid (EPA) | 0.8 | Platelets |

| This compound (DTA) | 1.2 | Neuronal cells |

The biological activities of DTA can be attributed to several mechanisms:

- Membrane Fluidity : By incorporating into cell membranes, DTA enhances fluidity which is essential for proper receptor function.

- Eicosanoid Synthesis : DTA may influence the synthesis of eicosanoids that play critical roles in inflammation and immunity.

- Gene Expression Modulation : DTA can alter the expression of genes involved in lipid metabolism and inflammatory responses.

属性

IUPAC Name |

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12)/b3-2+,5-4+,7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMGDZBZBKBSLJ-GAXCVXDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-39-6 | |

| Record name | 2,4,6,8-Decatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,8-Decatetraenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6,8-DECATETRAENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TUH52Q9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: The research paper mentions three distinct xenobiotic/medium-chain acyl-CoA ligases (X-ligases). Which of these ligases showed activity towards 2,4,6,8-decatetraenoic acid?

A1: The research paper specifically states that out of the three X-ligases (XL-I, XL-II, and XL-III) isolated from bovine liver mitochondria, only XL-III demonstrated activity towards this compound. [] This suggests that XL-III may possess a unique substrate binding site that can accommodate the specific structure of this compound. Further research is needed to confirm the specific structural elements responsible for this interaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。